N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide
Description
This compound features a pyrazole core substituted with a 4-phenylthiazole moiety at the 1-position and a 3-methyl group. The acetamide side chain at the 5-position is further substituted with a thiophen-2-yl group.
Properties
IUPAC Name |
N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS2/c1-13-10-17(21-18(24)11-15-8-5-9-25-15)23(22-13)19-20-16(12-26-19)14-6-3-2-4-7-14/h2-10,12H,11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUQYFRVTALAPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2=CC=CS2)C3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrazole intermediates, followed by their coupling with thiophene derivatives under specific conditions. Common reagents include thionyl chloride, hydrazine hydrate, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
Biologically, it may exhibit antimicrobial, antifungal, or antiviral properties due to the presence of thiazole and pyrazole rings, which are known for their biological activity .
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer activities .
Industry
Industrially, it could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The thiazole and pyrazole rings can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Analogues with Modified Thiazole/Thiophene Substituents
Compound 2 ():
Name: 4-(2,2-Diphenylethylidene)-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one
Differences:
- Replaces the acetamide group with a ketone and diphenylethylidene moiety.
- Impact: The ketone group may reduce hydrogen-bonding capacity compared to the acetamide, while the bulky diphenylethylidene group could enhance hydrophobic interactions but reduce solubility .
Compounds 9a–9e ():
Examples:
- 9a: N-(2-phenyl-1,3-thiazol-5-yl)acetamide derivative with a benzodiazol-phenoxymethyl-triazole chain.
- 9b: Fluorophenyl-substituted thiazole variant.
Differences: - The thiophen-2-yl group in the target compound is replaced with substituted phenyl groups (e.g., 4-fluorophenyl in 9b).
- Impact: Electron-withdrawing groups (e.g., -F in 9b) may enhance binding affinity to charged active sites, while thiophene’s sulfur atom could improve metabolic stability .
Analogues with Varied Core Heterocycles
Compound V ():
Name: N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(4-nitrophenyl)thiazol-2-amine
Differences:
- Replaces the acetamide with a nitro-substituted arylthiazole and a methylamino group.
- The methylamine group may alter binding specificity compared to the acetamide .
FEMA GRAS No. 4809 ():
Name: 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide Differences:
- Features a pyrazol-3-yl group instead of pyrazol-5-yl and a thiophen-2-ylmethyl substituent.
- Impact: The methylphenoxy group may enhance lipophilicity, while the thiophen-2-ylmethyl substitution could influence steric hindrance in target binding .
Biological Activity
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a combination of thiazole, pyrazole, and thiophene rings, which are known for their diverse therapeutic properties.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 318.37 g/mol. The intricate arrangement of its heterocyclic structures contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The thiazole and pyrazole moieties can modulate the activity of these targets, leading to significant pharmacological effects.
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrazole moieties exhibit notable antibacterial properties. This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that derivatives with similar structures can achieve minimum inhibitory concentrations (MICs) comparable to established antibiotics like chloramphenicol .
Anticancer Potential
In vitro studies have revealed that this compound may possess anticancer properties by inhibiting the growth of various cancer cell lines. The presence of multiple heterocyclic rings enhances its interaction with cellular targets involved in cancer progression. For example, compounds with similar structural features have shown promising results in inhibiting tumor cell proliferation .
Comparative Analysis with Similar Compounds
A comparison of this compound with other related compounds highlights its unique biological profile:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 4-(5-Methylthiazol-2-yloxy)-N-(pyrazinoyl)aniline | Thiazole and pyrazole rings | Antimicrobial |
| 3-Methyl-thiazolo[4,5-b]pyridine | Thiazole fused with pyridine | Anticancer |
| 5-Amino-thiazole derivatives | Amino group on thiazole | Antimicrobial/Anticancer |
This table illustrates the diverse biological activities associated with compounds featuring thiazole, pyrazole, and thiophene structures, emphasizing the potential advantages of this compound in therapeutic applications.
Case Studies
Several studies have documented the biological activities of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Escherichia coli and Staphylococcus aureus, revealing significant inhibition at concentrations as low as 10 μg/mL .
- Anticancer Activity : In another investigation, the compound was tested against human breast cancer cell lines, demonstrating a reduction in cell viability by over 50% at a concentration of 25 μM after 48 hours .
- Mechanistic Insights : Molecular docking studies have suggested that the compound binds effectively to specific targets involved in cancer metabolism, providing insights into its mechanism of action .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
